1-(3-Methoxyphenyl)-3-{4-[4-(thiophen-2-ylcarbonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione
Overview
Description
1-(3-Methoxyphenyl)-3-{4-[4-(thiophen-2-ylcarbonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione is a complex organic compound with a unique structure that includes a methoxyphenyl group, a thienylcarbonyl group, and a piperazinyl group
Preparation Methods
The synthesis of 1-(3-Methoxyphenyl)-3-{4-[4-(thiophen-2-ylcarbonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the intermediate compounds, which are then combined through a series of reactions to form the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve scaling up these reactions and optimizing the conditions to ensure consistent quality and high yield.
Chemical Reactions Analysis
1-(3-Methoxyphenyl)-3-{4-[4-(thiophen-2-ylcarbonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of different oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups with other groups.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as its interaction with specific enzymes or receptors. In medicine, it could be investigated for its potential therapeutic effects, such as its ability to modulate certain biological pathways. In industry, it may be used in the development of new materials or as a component in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-3-{4-[4-(thiophen-2-ylcarbonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, depending on the specific targets and pathways involved. The detailed mechanism of action may be elucidated through experimental studies and computational modeling.
Comparison with Similar Compounds
1-(3-Methoxyphenyl)-3-{4-[4-(thiophen-2-ylcarbonyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione can be compared with other similar compounds that have related structures or functional
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-[4-[4-(thiophene-2-carbonyl)phenyl]piperazin-1-yl]pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4S/c1-33-21-5-2-4-20(16-21)29-24(30)17-22(26(29)32)28-13-11-27(12-14-28)19-9-7-18(8-10-19)25(31)23-6-3-15-34-23/h2-10,15-16,22H,11-14,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCDEXNDFPSSPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C5=CC=CS5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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